3,4-Bis(|A-D-glucopyranosyloxy)-5-hydroxybenzoic acid
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Overview
Description
3,4-Bis(3-nitrofurazan-4-yl)furoxan is a compound that has garnered significant attention due to its high energy density and potential applications in various fields. This compound is known for its unique structure, which includes nitro groups and furazan rings, contributing to its energetic properties.
Preparation Methods
The synthesis of 3,4-Bis(3-nitrofurazan-4-yl)furoxan typically involves multiple steps. One common method includes the following steps:
Cyano Addition: The initial step involves the addition of a cyano group to the precursor molecule.
Diazotization: This step converts the cyano group into a diazonium salt.
Nitration: The diazonium salt undergoes nitration using dinitrogen pentoxide (N₂O₅).
Reduction: The nitro group is then reduced using potassium iodide (KI).
Fluorination: Finally, the compound is fluorinated using xenon difluoride (XeF₂) to yield the desired product.
Chemical Reactions Analysis
3,4-Bis(3-nitrofurazan-4-yl)furoxan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like potassium iodide.
Substitution: The nitro groups in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include dinitrogen pentoxide for nitration and potassium iodide for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Bis(3-nitrofurazan-4-yl)furoxan has several scientific research applications:
Chemistry: It is used as a high-energy material in the synthesis of explosives and propellants due to its high energy density and stability.
Biology: Research is ongoing to explore its potential biological activities, including its effects on cellular processes.
Medicine: Although not widely used in medicine, its unique properties make it a subject of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4-Bis(3-nitrofurazan-4-yl)furoxan involves its interaction with molecular targets and pathways. The nitro groups in the compound play a crucial role in its energetic properties, contributing to its high energy release upon decomposition. The compound’s structure allows it to undergo rapid exothermic reactions, making it effective as an energetic material .
Comparison with Similar Compounds
3,4-Bis(3-nitrofurazan-4-yl)furoxan can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are high-energy materials, but 3,4-Bis(3-nitrofurazan-4-yl)furoxan has a higher energy density and stability.
1,3,5-Trinitro-1,3,5-triazinane (RDX): Similar to TNT, RDX is another high-energy material. 3,4-Bis(3-nitrofurazan-4-yl)furoxan offers better performance in terms of energy release and stability.
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): HMX is known for its high detonation velocity and pressure, but 3,4-Bis(3-nitrofurazan-4-yl)furoxan provides comparable or superior performance in certain applications.
Properties
Molecular Formula |
C19H26O15 |
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Molecular Weight |
494.4 g/mol |
IUPAC Name |
3-hydroxy-4,5-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]benzoic acid |
InChI |
InChI=1S/C19H26O15/c20-3-8-10(23)12(25)14(27)18(32-8)31-7-2-5(17(29)30)1-6(22)16(7)34-19-15(28)13(26)11(24)9(4-21)33-19/h1-2,8-15,18-28H,3-4H2,(H,29,30)/t8-,9-,10-,11-,12+,13+,14-,15-,18+,19-/m1/s1 |
InChI Key |
YESIQZRNYWCVNM-KDVRXZCESA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O |
Origin of Product |
United States |
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